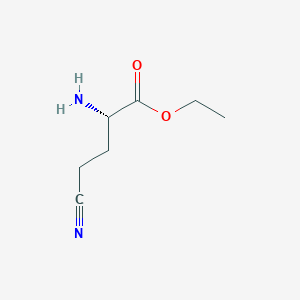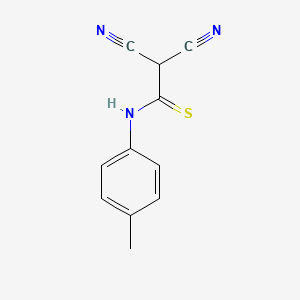
Methacrylate,rubidium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methacrylate,rubidium is a compound that combines the properties of methacrylate and rubidium Methacrylate is a derivative of methacrylic acid, known for its applications in polymer chemistry, while rubidium is an alkali metal with unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methacrylate,rubidium typically involves the reaction of methacrylic acid or its derivatives with rubidium compounds. One common method is the reaction of methacrylic acid with rubidium hydroxide, resulting in the formation of rubidium methacrylate. This reaction is usually carried out in an aqueous medium at room temperature.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale reactions involving methacrylic acid and rubidium hydroxide. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methacrylate,rubidium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form rubidium methacrylate oxide.
Reduction: Reduction reactions can convert rubidium methacrylate to its corresponding alcohol.
Substitution: Substitution reactions can replace the methacrylate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
Oxidation: Rubidium methacrylate oxide.
Reduction: Rubidium methacrylate alcohol.
Substitution: Various substituted rubidium methacrylate derivatives.
Applications De Recherche Scientifique
Methacrylate,rubidium has a wide range of scientific research applications:
Chemistry: Used as a catalyst in polymerization reactions and as a precursor for the synthesis of advanced materials.
Biology: Investigated for its potential use in bio-compatible materials and drug delivery systems.
Medicine: Explored for its potential in developing new pharmaceuticals and medical devices.
Industry: Utilized in the production of high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of Methacrylate,rubidium involves its interaction with various molecular targets. In polymerization reactions, it acts as a catalyst, facilitating the formation of polymer chains. The rubidium ion can interact with electron-rich sites on the monomers, enhancing the reactivity and efficiency of the polymerization process. In biological systems, this compound can interact with cellular components, potentially influencing cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium methacrylate
- Potassium methacrylate
- Cesium methacrylate
Comparison
Methacrylate,rubidium is unique due to the specific properties imparted by the rubidium ion Compared to sodium and potassium methacrylate, this compound exhibits higher reactivity and catalytic efficiency
Propriétés
Formule moléculaire |
C4H5O2Rb |
|---|---|
Poids moléculaire |
170.55 g/mol |
Nom IUPAC |
2-methylprop-2-enoate;rubidium(1+) |
InChI |
InChI=1S/C4H6O2.Rb/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1 |
Clé InChI |
NPYNJDIRMMFDCP-UHFFFAOYSA-M |
SMILES canonique |
CC(=C)C(=O)[O-].[Rb+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B13792295.png)
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792300.png)



![Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]-](/img/structure/B13792331.png)
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792338.png)
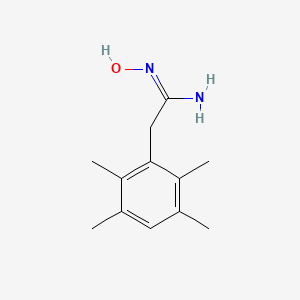
![3-Azabicyclo[3.2.0]heptane-2-carbonitrile](/img/structure/B13792342.png)
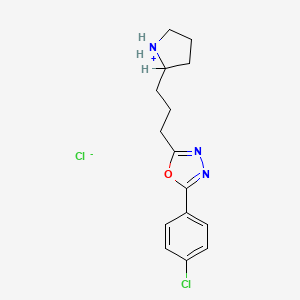
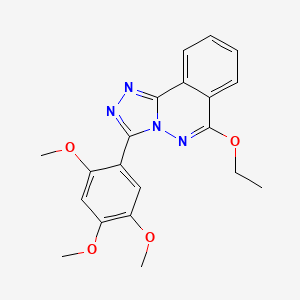
![1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine](/img/structure/B13792358.png)
